molecular formula C25H20N2O3 B11519151 7-(piperidin-1-yl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione

7-(piperidin-1-yl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione

Cat. No.: B11519151
M. Wt: 396.4 g/mol
InChI Key: ZSIRIYWYAXQTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(PIPERIDIN-1-YL)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE typically involves multi-step reactions starting from simpler organic molecules. Common synthetic routes include cyclization reactions, where a linear precursor undergoes ring closure to form the heterocyclic structure . The reaction conditions often involve the use of catalysts such as gold(I) complexes and oxidizing agents like iodine(III) .

Industrial Production Methods

Industrial production of piperidine derivatives, including 7-(PIPERIDIN-1-YL)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE, often employs continuous flow reactions. These methods are advantageous due to their scalability and efficiency . For example, the use of Grignard reagents in a continuous flow setup can yield high-purity products in a cost-effective manner .

Chemical Reactions Analysis

Types of Reactions

7-(PIPERIDIN-1-YL)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7-(PIPERIDIN-1-YL)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE involves its interaction with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(PIPERIDIN-1-YL)-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE is unique due to its complex structure, which combines multiple heterocyclic rings and functional groups. This complexity enhances its potential for diverse biological activities and applications .

Properties

Molecular Formula

C25H20N2O3

Molecular Weight

396.4 g/mol

IUPAC Name

7-piperidin-1-yl-14H-naphtho[3,2-a]phenoxazine-8,13-dione

InChI

InChI=1S/C25H20N2O3/c28-24-15-8-2-3-9-16(15)25(29)22-21(24)18(27-12-6-1-7-13-27)14-20-23(22)26-17-10-4-5-11-19(17)30-20/h2-5,8-11,14,26H,1,6-7,12-13H2

InChI Key

ZSIRIYWYAXQTOY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C4=C2C(=O)C5=CC=CC=C5C4=O)NC6=CC=CC=C6O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.